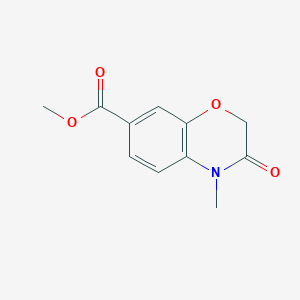

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

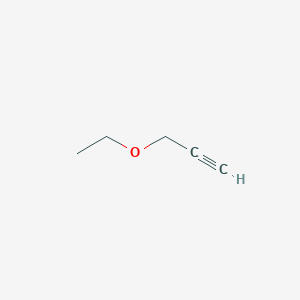

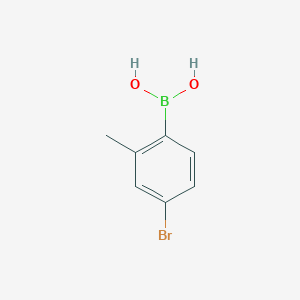

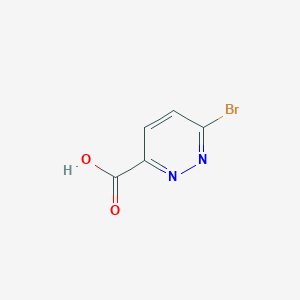

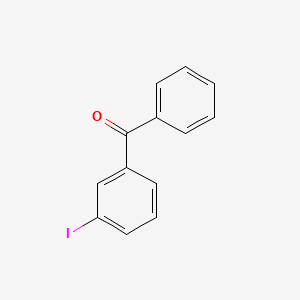

“Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the CAS Number: 201294-27-1. It has a linear formula of C11H11NO4 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 . It is a solid at room temperature . The melting point is between 148 - 151 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has shown promise in the field of oncology. Derivatives of the core structure have been synthesized and evaluated for their growth inhibition properties in various human solid tumor cell lines and leukemia HL-60 cell lines . Some derivatives exhibited more potent antitumor activity than the control drug temozolomide, particularly against breast cancer cell T47D . The enhanced water solubility of these compounds also suggests potential for improved drug delivery systems in cancer therapy .

Antimicrobial Agents

Research indicates that there is significant potential for developing new antimicrobial agents based on this compound. Studies suggest that further exploration could lead to the design of potent antimicrobial drugs .

Pharmacological Activities

The compound’s scaffold, 1,2,4-benzothiadiazine-1,1-dioxide, has been associated with a variety of pharmacological activities. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of KATP channels and AMPA receptors . This suggests that Methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate could be a versatile tool in drug discovery and development.

Synthesis of Imidazole Containing Compounds

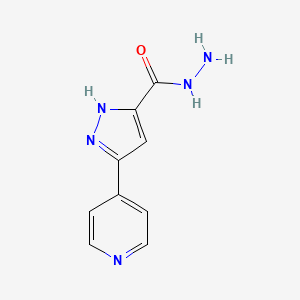

The compound has been utilized in the synthesis of imidazole-containing compounds, which have a wide range of therapeutic potentials. This includes activities such as antifungal, antibacterial, and antitubercular properties .

Biological Evaluation

There has been ongoing research into the biological evaluation of N-substituted derivatives of this compound. These studies are crucial for understanding the bioactivity and potential therapeutic applications of these derivatives .

Versatile Scaffold for Drug Design

The compound’s core structure is part of the 2H/4H-Chromenes scaffold, which is biologically attractive due to its versatility. It has been used in various synthetic approaches, including green catalysts and ultrasonic synthesis, indicating its potential as a scaffold for designing new drugs .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEINYHJHLMHJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441759 |

Source

|

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201294-27-1 |

Source

|

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)